Cas no 2229318-11-8 (5-3-(pyrrolidin-3-yl)phenyl-1H-1,2,3,4-tetrazole)
5-3-(pyrrolidin-3-yl)phenyl-1H-1,2,3,4-tetrazole Chemical and Physical Properties
Names and Identifiers
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- 5-3-(pyrrolidin-3-yl)phenyl-1H-1,2,3,4-tetrazole
- EN300-1771722
- 5-[3-(pyrrolidin-3-yl)phenyl]-1H-1,2,3,4-tetrazole
- 2229318-11-8
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- Inchi: 1S/C11H13N5/c1-2-8(10-4-5-12-7-10)6-9(3-1)11-13-15-16-14-11/h1-3,6,10,12H,4-5,7H2,(H,13,14,15,16)
- InChI Key: HOOGJELPKYABMB-UHFFFAOYSA-N
- SMILES: N1CCC(C2C=CC=C(C3N=NNN=3)C=2)C1
Computed Properties
- Exact Mass: 215.11709544g/mol
- Monoisotopic Mass: 215.11709544g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 234
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 66.5Ų
5-3-(pyrrolidin-3-yl)phenyl-1H-1,2,3,4-tetrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1771722-0.05g |
5-[3-(pyrrolidin-3-yl)phenyl]-1H-1,2,3,4-tetrazole |
2229318-11-8 | 0.05g |
$959.0 | 2023-09-20 | ||
| Enamine | EN300-1771722-0.1g |
5-[3-(pyrrolidin-3-yl)phenyl]-1H-1,2,3,4-tetrazole |
2229318-11-8 | 0.1g |
$1005.0 | 2023-09-20 | ||
| Enamine | EN300-1771722-0.25g |
5-[3-(pyrrolidin-3-yl)phenyl]-1H-1,2,3,4-tetrazole |
2229318-11-8 | 0.25g |
$1051.0 | 2023-09-20 | ||
| Enamine | EN300-1771722-0.5g |
5-[3-(pyrrolidin-3-yl)phenyl]-1H-1,2,3,4-tetrazole |
2229318-11-8 | 0.5g |
$1097.0 | 2023-09-20 | ||
| Enamine | EN300-1771722-1.0g |
5-[3-(pyrrolidin-3-yl)phenyl]-1H-1,2,3,4-tetrazole |
2229318-11-8 | 1g |
$1142.0 | 2023-06-03 | ||
| Enamine | EN300-1771722-2.5g |
5-[3-(pyrrolidin-3-yl)phenyl]-1H-1,2,3,4-tetrazole |
2229318-11-8 | 2.5g |
$2240.0 | 2023-09-20 | ||
| Enamine | EN300-1771722-5.0g |
5-[3-(pyrrolidin-3-yl)phenyl]-1H-1,2,3,4-tetrazole |
2229318-11-8 | 5g |
$3313.0 | 2023-06-03 | ||
| Enamine | EN300-1771722-10.0g |
5-[3-(pyrrolidin-3-yl)phenyl]-1H-1,2,3,4-tetrazole |
2229318-11-8 | 10g |
$4914.0 | 2023-06-03 | ||
| Enamine | EN300-1771722-1g |
5-[3-(pyrrolidin-3-yl)phenyl]-1H-1,2,3,4-tetrazole |
2229318-11-8 | 1g |
$1142.0 | 2023-09-20 | ||
| Enamine | EN300-1771722-5g |
5-[3-(pyrrolidin-3-yl)phenyl]-1H-1,2,3,4-tetrazole |
2229318-11-8 | 5g |
$3313.0 | 2023-09-20 |
5-3-(pyrrolidin-3-yl)phenyl-1H-1,2,3,4-tetrazole Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on 5-3-(pyrrolidin-3-yl)phenyl-1H-1,2,3,4-tetrazole
Comprehensive Overview of 5-3-(pyrrolidin-3-yl)phenyl-1H-1,2,3,4-tetrazole (CAS No. 2229318-11-8)
The compound 5-3-(pyrrolidin-3-yl)phenyl-1H-1,2,3,4-tetrazole (CAS No. 2229318-11-8) is a heterocyclic organic molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique structure, combining a pyrrolidine ring with a tetrazole moiety, makes it a promising candidate for drug discovery and development. Researchers are particularly interested in its potential applications as a bioactive scaffold due to its ability to interact with various biological targets.
In recent years, the demand for novel heterocyclic compounds has surged, driven by the need for innovative therapeutics. The 5-3-(pyrrolidin-3-yl)phenyl-1H-1,2,3,4-tetrazole stands out due to its versatility in medicinal chemistry. Its tetrazole group is known for its bioisosteric properties, often serving as a replacement for carboxylic acids in drug design. This feature enhances metabolic stability and bioavailability, addressing common challenges in drug development.
The pyrrolidine ring in this compound further contributes to its pharmacological potential. Pyrrolidine derivatives are widely explored for their role in central nervous system (CNS) disorders, such as Parkinson's disease and depression. Given the rising prevalence of these conditions, the search for new CNS-active compounds has become a hot topic in both academic and industrial research. This compound's structural features align well with these emerging trends.
Another area of interest is the compound's potential in cancer research. Tetrazole-containing molecules have shown promise as kinase inhibitors, which are critical in targeted cancer therapies. With the growing focus on personalized medicine, the ability of 5-3-(pyrrolidin-3-yl)phenyl-1H-1,2,3,4-tetrazole to modulate specific enzymatic pathways could make it a valuable tool in oncology.
From a synthetic chemistry perspective, the compound's structure presents intriguing challenges and opportunities. The tetrazole-pyrrolidine combination requires precise synthetic routes, often involving click chemistry or multicomponent reactions. These methods are highly relevant in modern organic synthesis, where efficiency and atom economy are prioritized. Researchers are also exploring green chemistry approaches to produce such compounds sustainably.
The compound's physicochemical properties, such as solubility and lipophilicity, are critical for its drug-likeness. Computational studies and QSAR modeling have been employed to predict its behavior in biological systems. These tools are indispensable in early-stage drug discovery, helping to narrow down candidates for further testing.
In summary, 5-3-(pyrrolidin-3-yl)phenyl-1H-1,2,3,4-tetrazole (CAS No. 2229318-11-8) represents a fascinating intersection of chemistry and biology. Its potential applications in CNS disorders, cancer therapy, and beyond make it a compound worth watching. As research progresses, it may well become a cornerstone in the development of next-generation therapeutics.
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